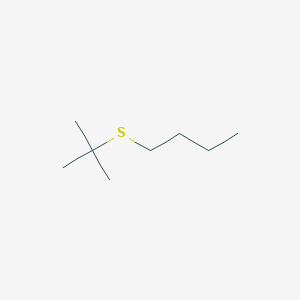
Tricyclo(16.2.2.2(3,6))tetracosa-1(21),3(24),4,6(23),18(22),19-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo(16.2.2.2(3,6))tetracosa-1(21),3(24),4,6(23),18(22),19-hexaene is a complex organic compound with the molecular formula C24H32 It is characterized by its unique tricyclic structure, which includes multiple double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(16.2.2.2(3,6))tetracosa-1(21),3(24),4,6(23),18(22),19-hexaene typically involves multiple steps, including cyclization reactions and the formation of double bonds. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
Tricyclo(16.2.2.2(3,6))tetracosa-1(21),3(24),4,6(23),18(22),19-hexaene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of saturated analogs.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes .
Scientific Research Applications
Tricyclo(16.2.2.2(3,6))tetracosa-1(21),3(24),4,6(23),18(22),19-hexaene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of tricyclic systems and their reactivity.
Biology: The compound’s interactions with biological molecules are of interest for understanding its potential biological activity.
Mechanism of Action
The mechanism of action of Tricyclo(16.2.2.2(3,6))tetracosa-1(21),3(24),4,6(23),18(22),19-hexaene involves its interaction with various molecular targets. The pathways involved are not well-characterized, but the compound’s structure suggests it may interact with enzymes or receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
- Tricyclo(15.2.2.2(3,6))tricosa-1(20),3(23),4,6(22),17(21),18-hexaene
- Tricyclo(17.2.2.2(3,6))pentacosa-1(22),3(25),4,6(24),19(23),20-hexaene
- Tricyclo(16.2.2.2(8,11))tetracosa-1(21),18(22),19-trien-2-one
Uniqueness
Tricyclo(16.2.2.2(3,6))tetracosa-1(21),3(24),4,6(23),18(22),19-hexaene is unique due to its specific tricyclic structure and the presence of multiple double bonds. This gives it distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C24H32 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
tricyclo[16.2.2.23,6]tetracosa-1(20),3(24),4,6(23),18,21-hexaene |
InChI |
InChI=1S/C24H32/c1-2-4-6-8-10-21-12-16-23(17-13-21)20-24-18-14-22(15-19-24)11-9-7-5-3-1/h12-19H,1-11,20H2 |
InChI Key |
CYCKDVFLUBUVAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC2=CC=C(CC3=CC=C(CCCCC1)C=C3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[4-[Bis(4-hydroxy-2-oxo-chromen-3-yl)methyl]phenyl]-(4-hydroxy-2-oxo-chromen-3-yl)methyl]-4-hydroxy-chromen-2-one](/img/structure/B11965366.png)



![4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11965406.png)
![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965411.png)

![3,5-Methano-2H-cyclopenta[b]furan-2-one, hexahydro-6-iodo-7-phenyl-](/img/structure/B11965427.png)
![N-(4-{2,2-dichloro-1-[4-(dimethylamino)-3-nitrophenyl]vinyl}-2-nitrophenyl)-N,N-dimethylamine](/img/structure/B11965433.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11965435.png)

![(3Z)-1-ethyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11965453.png)
